molecular formula C24H34O5 B601879 Bimatoprost acid methyl ester CAS No. 38315-47-8

Bimatoprost acid methyl ester

Cat. No.: B601879
CAS No.: 38315-47-8
M. Wt: 402.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bimatoprost acid methyl ester: is a synthetic analog of prostaglandin, specifically designed for its therapeutic properties. It is primarily known for its use in ophthalmology, particularly in the treatment of glaucoma and ocular hypertension. This compound is a derivative of bimatoprost, which is a prostamide and prostaglandin analog.

Scientific Research Applications

Chemistry: Bimatoprost acid methyl ester is used in the synthesis of prostaglandin analogs, which are valuable in medicinal chemistry for their therapeutic properties.

Biology: In biological research, this compound is studied for its effects on cellular pathways and its potential as a therapeutic agent.

Medicine: The primary application of this compound is in ophthalmology, where it is used to treat glaucoma and ocular hypertension by reducing intraocular pressure .

Industry: In the pharmaceutical industry, this compound is used in the formulation of eye drops and other ophthalmic solutions .

Safety and Hazards

Bimatoprost acid methyl ester may be harmful in contact with skin and may cause serious eye irritation . It may also cause genetic defects and damage fertility or the unborn child . It should be handled with appropriate safety precautions .

Future Directions

Research is ongoing into the use of Bimatoprost and related compounds in the treatment of conditions such as glaucoma and hair loss . A unified strategy to prostaglandins, including Bimatoprost, has been developed, showcasing the potential of biocatalysis in the construction of complex molecules .

Biochemical Analysis

Biochemical Properties

Bimatoprost acid methyl ester plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with prostaglandin receptors, which are involved in various physiological processes . The compound binds to these receptors, leading to a cascade of biochemical events that influence cellular functions. Additionally, this compound may interact with other biomolecules such as lipids and proteins, affecting their structure and function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can activate prostamide alpha F2 receptors found in hair follicles, stimulating hair growth . It also affects the expression of genes involved in cellular proliferation and differentiation, thereby impacting cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with prostaglandin receptors and other biomolecules . Upon binding to these receptors, the compound activates downstream signaling pathways that lead to changes in gene expression and enzyme activity . This can result in the inhibition or activation of specific enzymes, altering cellular metabolism and function . Additionally, this compound may induce post-translational modifications of proteins, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression, affecting cell function and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can influence metabolic flux and alter the levels of specific metabolites . Enzymes such as cytochrome P450 may play a role in the metabolism of this compound, affecting its bioavailability and activity . Additionally, the compound may impact the synthesis and degradation of other biomolecules, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . This compound may be transported across cell membranes via active or passive mechanisms, influencing its concentration and activity within cells . The compound’s distribution can also affect its pharmacokinetics and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . This subcellular localization is crucial for the compound’s role in regulating cellular processes and maintaining homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bimatoprost acid methyl ester involves multiple steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Bimatoprost acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Baeyer-Villiger monooxygenase (BVMO)

    Reducing Agents: Ketoreductase (KRED)

    Catalysts: Copper(II) for regioselective benzoylation

Major Products Formed: The major products formed from these reactions include various intermediates that lead to the final product, this compound .

Comparison with Similar Compounds

Uniqueness: Bimatoprost acid methyl ester is unique due to its specific molecular structure, which includes an ethyl amide instead of an isopropyl ester on the C-1 carbon of the α-chain. This structural difference contributes to its distinct pharmacological properties and efficacy in reducing intraocular pressure .

Properties

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,25-27H,3,8,11-14,17H2,1H3/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBYFURYGYNQLQ-FDBOBMRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401255490
Record name 17-Phenyl-18,19,20-trinor-PGF2α methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38315-47-8
Record name 17-Phenyl-18,19,20-trinor-PGF2α methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38315-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimatoprost acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038315478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Phenyl-18,19,20-trinor-PGF2α methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401255490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIMATOPROST ACID METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UHL27LCT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.